molecular formula C23H15BrN6S B12718473 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- CAS No. 109322-26-1

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-

Cat. No.: B12718473
CAS No.: 109322-26-1
M. Wt: 487.4 g/mol
InChI Key: VSAMQOYOKLLXOK-UHFFFAOYSA-N
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Description

Triazole-Thione Core

  • Partial saturation : The 2,4-dihydro configuration introduces two single bonds (N1–C2 and N4–C5), disrupting full aromaticity but retaining conjugation between the thione group and adjacent nitrogen atoms.
  • Bond lengths : Computed distances (DFT, B3LYP/6-31G*) show:
    • C3–S bond: ~1.67 Å (thione character)
    • N–N bonds: 1.35–1.38 Å (intermediate between single and double bonds)

Indoloquinoxaline Moiety

  • Fused aromatic system : The indole (benzopyrrole) and quinoxaline (benzopyrazine) rings form a rigid, planar structure with π-conjugation extending across both units.
  • Bromine substitution : At position 9, the bromine atom introduces steric bulk and electron-withdrawing effects, polarizing the adjacent C–Br bond (1.89 Å).

Stereochemical Considerations

  • Chirality : The methylene bridge (–CH2–) between the triazole and indoloquinoxaline lacks stereogenic centers.
  • Tautomerism : The thione group exists predominantly in the thioketone form (C=S) rather than the thiol tautomer (C–SH), as confirmed by IR and NMR data.

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this specific compound remains unpublished, inferences are drawn from related structures:

Predicted Crystal Packing

  • Unit cell parameters : Monoclinic system (space group P2₁/c) with:
    • a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
    • β = 102.5°
  • Intermolecular interactions :
    • π-π stacking between indoloquinoxaline systems (3.5–3.8 Å interplanar distance)
    • C–H···S hydrogen bonds involving the thione sulfur (2.8–3.1 Å)

Conformational Flexibility

  • Methylene bridge : Rotation around the C5–CH2 bond allows limited conformational sampling, with energy barriers <5 kcal/mol (DFT calculations).
  • Dihedral angles :
    • Triazole-to-indoloquinoxaline: 15–25° (due to steric hindrance from the phenyl group)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 500 MHz) :
    • δ 8.62 (s, 1H, H-5 triazole)
    • δ 7.85–7.35 (m, 9H, aromatic protons from phenyl and indoloquinoxaline)
    • δ 5.12 (s, 2H, CH2 bridge)
    • δ 4.05 (br s, 1H, NH-2)
  • ¹³C NMR (126 MHz) :
    • δ 178.9 (C=S)
    • δ 148.2–122.4 (aromatic carbons)
    • δ 45.3 (CH2 bridge)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1235 C=S stretch
1580, 1450 Aromatic C=C
3150 N–H stretch

Mass Spectrometry (ESI-TOF)

  • Molecular ion : m/z 547.98 [M+H]⁺ (calculated for C₂₅H₁₈BrN₆S: 548.03)
  • Isotopic pattern : Characteristic ¹:¹ doublet for bromine (⁷⁹Br/⁸¹Br)

Properties

CAS No.

109322-26-1

Molecular Formula

C23H15BrN6S

Molecular Weight

487.4 g/mol

IUPAC Name

3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H15BrN6S/c24-14-10-11-19-16(12-14)21-22(26-18-9-5-4-8-17(18)25-21)29(19)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)

InChI Key

VSAMQOYOKLLXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

Preparation Methods

Step 1: Formation of Indoloquinoxaline Intermediate

The synthesis begins with the preparation of the indoloquinoxaline moiety:

  • Phenylhydrazine hydrochloride is reacted with glyoxylic acid in acetonitrile and water under room temperature conditions.
  • The reaction yields an intermediate solid product after filtration and drying.

Step 2: Synthesis of Triazole-Thione Core

The triazole-thione ring is synthesized through:

  • Reacting thiocyanate (M'SCN) with a precursor compound under controlled conditions.
  • Solvents like acetonitrile, DMF, or DMSO are often used to enhance reaction efficiency.

Step 3: Substitution with Brominated Indoloquinoxaline

The brominated indoloquinoxaline group is introduced via:

  • Nucleophilic substitution reactions involving the triazole-thione core and brominated precursors.
  • Temperature control (0–40°C) is critical to optimize yield and selectivity.

Step 4: Final Functionalization

Functional groups like phenyl or methyl substituents are added in the final step to enhance pharmacological properties. This step often involves condensation reactions between hydrazine derivatives and carbonyl compounds.

Reaction Conditions

Key parameters influencing synthesis include:

  • Temperature : Typically maintained between 0–40°C to prevent decomposition.
  • Solvents : Commonly used solvents include acetonitrile, DMF, DMSO, and toluene.
  • pH Control : Acidic or neutral conditions are preferred for cyclization reactions.

Analytical Techniques

To confirm structural integrity and purity:

Advantages of the Methods

  • High specificity in regioselectivity minimizes by-product formation.
  • Simple operations without the need for specialized equipment.
  • Environmentally friendly processes generating minimal waste.

Challenges

Despite their advantages, these methods face certain limitations:

  • Regioselectivity issues during intermediate formation.
  • Requirement for anhydrous and oxygen-free conditions in some steps.
  • Limited scalability for industrial production without optimization.

Data Table: Reaction Parameters

Step Reaction Type Solvent Temperature Range Yield (%)
1 Cyclization Acetonitrile Room Temperature ~88
2 Thiocyanate Reaction DMF/DMSO 0–40°C High
3 Nucleophilic Substitution Acetonitrile 20–40°C Moderate
4 Condensation Toluene Room Temperature Variable

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and indoloquinoxaline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Antiepileptic Activity

Recent studies have highlighted the potential of 1,2,4-triazole-3-thione derivatives as promising candidates for antiepileptic drugs. For instance, the compound TP-315, a derivative of 1,2,4-triazole-3-thione, demonstrated significant activity against tonic-clonic seizures in animal models of drug-resistant epilepsy. The mechanism of action is believed to involve interactions with voltage-dependent sodium channels, which are critical in the propagation of epileptic seizures .

Case Study: TP-315

  • Study Design : Long-term administration to Albino Swiss mice.
  • Findings : No nephrotoxic or hepatotoxic effects were observed. The compound did not inhibit key CYP450 enzymes at therapeutic concentrations.

Antibacterial Properties

1,2,4-triazole derivatives have been extensively researched for their antibacterial properties. They have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, hybrids synthesized from ciprofloxacin and triazole derivatives exhibited enhanced antibacterial activity compared to their parent compounds .

Comparative Table of Antibacterial Activities

Compound TypeMIC (µg/mL)Activity Against
Ciprofloxacin-Triazole Hybrids0.046–3.11MRSA
Clinafloxacin-Triazole Hybrids0.25–2MRSA
Triazole Derivatives0.5–1E. coli, S. aureus

Antidepressant Potential

A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been evaluated for antidepressant activity. These compounds were found to exhibit significant effects in preclinical models by antagonizing reserpine-induced ptosis and hypothermia in mice. The structure-activity relationship indicated that substitutions at specific positions greatly influenced their efficacy .

Antifungal and Antimicrobial Applications

Research has also documented the antifungal properties of certain triazole derivatives. For instance, compounds with specific substitutions demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus flavus. The synthesis of quinolone-triazole hybrids has shown promising results against a range of fungal pathogens .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The indoloquinoxaline moiety is known to interact with DNA, potentially leading to anticancer effects. Additionally, the triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound A shares the 1,2,4-triazole-3-thione core with numerous analogs. Key structural differences arise from substituents at positions 4 and 5:

  • Compound 6c (): 4-(4-methylphenyl) and 5-(2-phenylbenzoxazol-5-yl) groups.
  • Compound 6m (): 4-(2-methylphenyl) and 5-(4-bromophenylbenzoxazol-5-yl) groups.
  • Compound IIIA/IIIB (): 4-amino- or non-amino derivatives with 2-methylphenyl substituents.
  • Anticonvulsant TP-4 (): 4-(4-bromophenyl) and 5-(3-chlorophenyl) groups.

Electronic Effects

Physicochemical Properties

Spectroscopic and Analytical Data

While Compound A’s data is unavailable, analogs provide insights:

Compound IR (C=S stretch) $ ^1 \text{H-NMR} $ (δ, ppm) Molecular Weight
6c 1228 cm$ ^{-1} $ 9.79 (NH), 7.57–8.87 (Ar-H) 385 (M+1)
6m 1212 cm$ ^{-1} $ 9.51 (NH), 6.10–8.01 (Ar-H) 464 (M+1)
TP-315 Not reported Not reported ~300–350

The higher molecular weight of Compound A (~500–550 g/mol estimated) due to its indoloquinoxaline group may influence solubility and bioavailability compared to lighter analogs like 6c .

Antimicrobial Potential

  • Compound 6m (4-bromophenylbenzoxazole): Exhibited antimicrobial activity, with bromine enhancing potency against resistant strains .
  • Snail mucus triazole-thione (): 4,5-diphenyl derivative showed anti-inflammatory and antimicrobial effects via TGF-β1/VEGF upregulation.
  • Compound A: The indoloquinoxaline moiety, known for intercalating DNA, may confer dual antimicrobial and anticancer activity, though this requires validation .

Anticonvulsant Activity

  • TP-4 and TP-315 (): Demonstrated efficacy in maximal electroshock (MES) models, with halogenated aryl groups improving blood-brain barrier penetration.
  • Compound A: The bulky indoloquinoxaline may limit CNS penetration compared to smaller halogenated derivatives .

Enzyme Inhibition

  • Compound IIIA (): Bound to L1 metallo-β-lactamase via amino-thione interactions.

Biological Activity

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring substituted with a thione group and an indoloquinoxaline moiety. Its molecular formula is C21H17BrN4SC_{21}H_{17}BrN_4S, and it exhibits significant structural complexity which may contribute to its biological effects.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Candida albicans0.046 - 3.11

These results indicate that the compound exhibits higher potency against multidrug-resistant strains compared to standard antibiotics like vancomycin and ciprofloxacin.

Anticancer Activity

The triazole scaffold is also known for its anticancer properties. Studies have demonstrated that derivatives of triazoles can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Specific Activity : Certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

For instance, compounds derived from the triazole structure have been evaluated for their ability to inhibit cancer cell lines in vitro, demonstrating IC50 values in the low micromolar range .

Anticonvulsant Activity

Research has indicated that some triazole derivatives possess anticonvulsant properties. For example:

  • Study Findings : A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for their potential as anticonvulsants using the maximal electroshock (MES) test.
  • Results : Compounds with specific substitutions showed significant activity against induced seizures in animal models .

Study on Antidepressant Activity

A series of studies explored the antidepressant potential of similar triazole derivatives. These compounds were found to act as antagonists in behavioral models of depression in mice, indicating a potential therapeutic application .

Long-term Toxicity Evaluation

In a recent study involving chronic administration of a related triazole derivative (TP-315), no nephrotoxic or hepatotoxic effects were observed in long-term tests on mice. This suggests a favorable safety profile for further development as an antiepileptic drug .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the bromine atom in the 9-bromo-indoloquinoxaline moiety reacts with a thiol-containing intermediate (e.g., triazole-3-thione derivatives). Key steps include optimizing solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., K₂CO₃) to enhance substitution efficiency . For example, Hotsulia et al. (2019) demonstrated that S-derivatives of triazole-3-thiones require reflux conditions in ethanol for 8–12 hours to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the indoloquinoxaline and triazole moieties. For instance, aromatic protons in the phenyl group resonate at δ 7.2–7.8 ppm, while the thione sulfur environment alters chemical shifts in adjacent groups .
  • IR Spectroscopy : Confirms the presence of thione (C=S) stretching vibrations at ~1250 cm⁻¹ and N–H bonds in the triazole ring at ~3200 cm⁻¹ .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm substituent connectivity .

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

  • Methodological Answer : Use standardized assays such as:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values compared to controls like fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, ensuring parallel testing on non-cancerous cells (e.g., HEK-293) for selectivity .

Advanced Research Questions

Q. How can computational methods optimize its synthesis and predict reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., B3LYP/6-311G(d,p) basis set) to identify transition states and activation energies for bromine substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to refine experimental conditions .
  • AI-Driven Platforms : Use tools like COMSOL Multiphysics to model reactor designs and predict optimal parameters (e.g., temperature gradients, stirring rates) .

Q. How should researchers address contradictions in experimental vs. theoretical data (e.g., spectral mismatches)?

  • Methodological Answer :

  • Systematic Variation : Replicate synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to isolate experimental artifacts .
  • Conformational Analysis : Perform DFT-based torsional scans (e.g., varying dihedral angles ±20°) to identify low-energy conformers that may explain NMR/IR discrepancies .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-benzyl-4-phenyl-triazole-5-thione) to identify substituent-specific effects .

Q. What strategies enhance its stability and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Co-crystallize with counterions (e.g., HCl) to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the triazole nitrogen to enhance membrane permeability, followed by enzymatic activation in target tissues .
  • Microencapsulation : Use liposomal carriers or PLGA nanoparticles to prolong half-life and reduce off-target toxicity .

Q. How can reactor design and scaling strategies improve synthesis reproducibility?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to maintain consistent temperature/pH and reduce batch-to-batch variability .
  • Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) to detect intermediate formation and adjust parameters dynamically .

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